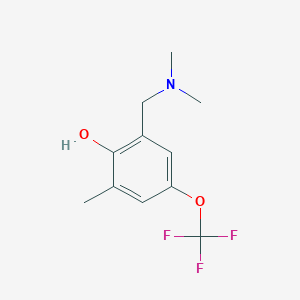

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol

Description

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a phenolic derivative featuring a trifluoromethoxy group at the para position, a methyl group at the ortho position, and a dimethylaminomethyl substituent. The compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-6-methyl-4-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO2/c1-7-4-9(17-11(12,13)14)5-8(10(7)16)6-15(2)3/h4-5,16H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMCSFXRMWCFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(C)C)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction Approach

The Mannich reaction, as detailed in [CN102746168A], enables aminomethylation via condensation of formaldehyde, dimethylamine, and phenol. For mono-substitution:

-

Conditions :

Key Considerations :

Oxidative Ortho-Aminomethylation

A modern catalytic method from [RSC Advances] employs HAuCl₄·3H₂O and BrCCl₃ to mediate oxidative coupling between phenols and trimethylamine:

-

Procedure :

Advantages :

Comparative Analysis of Aminomethylation Methods

Experimental Optimization and Challenges

Side Reactions and Mitigation

Chemical Reactions Analysis

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethoxy group, leading to the formation of partially or fully reduced products.

Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted phenols, quinones, and reduced derivatives.

Scientific Research Applications

Scientific Research Applications

DMATFMP has a wide range of applications across various scientific disciplines:

1. Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic molecules.

- Reagent : Utilized in various organic reactions due to its reactive functional groups.

2. Biology

- Biochemical Studies : The compound's unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and mechanisms.

- Drug Development : Investigated for potential pharmacological properties, including analgesic and anti-inflammatory effects.

3. Medicine

- Therapeutic Agents : Research is ongoing to explore its efficacy as a therapeutic agent, particularly in pain management and inflammation reduction.

- Mechanism of Action : The phenolic hydroxyl group can form hydrogen bonds with biological targets, while the dimethylaminomethyl group enhances its interaction with nucleophiles.

4. Industry

- Agrochemicals : DMATFMP is explored for use in developing specialty agrochemicals that require specific functional properties.

- Materials Science : Its chemical stability and lipophilicity make it suitable for producing advanced materials with desired characteristics.

Case Studies

Recent studies have highlighted the potential of DMATFMP in various applications:

- Analgesic Activity : Research has shown that derivatives of DMATFMP exhibit significant analgesic effects comparable to standard medications like diclofenac. For instance, compounds derived from DMATFMP demonstrated up to 92% reduction in edema volume in animal models compared to standard treatments .

- Anti-inflammatory Properties : A study reported that DMATFMP derivatives significantly inhibited cyclooxygenase enzymes (COX-1 and COX-2), showcasing their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylaminomethyl group can interact with nucleophilic sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Electronic Effects

The trifluoromethoxy (-OCF₃) group is a key feature of this compound. Compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, trifluoromethoxy significantly increases electronegativity and lipophilicity, which can enhance membrane permeability and metabolic stability. For example, triflusulfuron methyl ester (a sulfonylurea herbicide in ) also uses a trifluoroethoxy group to improve pesticidal activity .

The dimethylaminomethyl (-CH₂N(CH₃)₂) substituent introduces basicity, enabling protonation under acidic conditions.

Physicochemical Properties

Table 1: Comparative Properties of Selected Compounds

*Predicted using fragment-based methods.

- Lipophilicity : The trifluoromethoxy group increases LogP compared to methoxy analogs, aligning with trends observed in pesticidal compounds () .

- Solubility: The dimethylaminomethyl group may improve solubility in acidic media due to protonation, unlike non-basic analogs like 2,3,4-trimethoxy-6-methylphenol .

Hydrogen Bonding and Crystal Packing

The trifluoromethoxy group’s strong electron-withdrawing nature reduces hydrogen-bond donor capacity compared to hydroxyl or amino groups. This contrasts with compounds like sulfonylureas (), where sulfonyl and urea groups form extensive hydrogen-bond networks . The dimethylaminomethyl group may participate in weak hydrogen bonds, influencing crystal packing and stability .

Biological Activity

2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula: C₁₉H₂₂F₃N₅O₂S

- Molecular Weight: 421.45 g/mol

This compound contains a dimethylamine group, which is known for its influence on biological activity. The trifluoromethoxy group enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

Antibacterial Activity

Research indicates that 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol exhibits significant antibacterial properties. It has been tested against various Gram-positive (G+) and Gram-negative (G−) bacterial strains.

Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250–500 |

| Escherichia coli | 200–400 |

| Pseudomonas aeruginosa | 300–500 |

The compound's efficacy against G+ bacteria was notably higher compared to G− strains, indicating a potential mechanism that disrupts G+ bacterial membranes more effectively .

Anticancer Activity

The compound demonstrates promising anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. Studies have shown that it induces apoptosis in hypopharyngeal tumor cells and exhibits cytotoxicity comparable to established chemotherapeutics.

Case Study:

In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited an IC₅₀ of 15 µM, which is significantly lower than the reference drug bleomycin (IC₅₀ of 25 µM). The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Research Findings:

In vitro assays demonstrated that the compound effectively inhibited AChE with an IC₅₀ value of 20 µM, indicating potential utility in treating cognitive decline associated with Alzheimer's disease .

The biological activities of 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

- Apoptosis Induction: In cancer cells, it triggers pathways leading to programmed cell death.

- Enzyme Inhibition: By inhibiting AChE and BuChE, it may enhance cholinergic signaling in the brain.

Q & A

Q. What are the established methodologies for synthesizing and characterizing 2-Dimethylaminomethyl-6-methyl-4-trifluoromethoxy-phenol?

- Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution and methylation. Purification is achieved via column chromatography (normal or reverse-phase) with monitoring by TLC. Characterization requires a combination of NMR (¹H, ¹³C, and ¹⁹F for trifluoromethoxy groups), HPLC-MS (for purity assessment), and X-ray crystallography (to confirm stereochemistry). Ensure solvent compatibility with trifluoromethoxy groups to avoid decomposition .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. How can researchers determine the compound’s key physicochemical properties (e.g., solubility, stability) for experimental design?

- Answer :

- Solubility : Use shake-flask method with solvents of varying polarity (water, DMSO, ethanol) analyzed via UV-Vis spectroscopy.

- Stability : Conduct accelerated degradation studies under stress conditions (pH variations, heat, light) with HPLC tracking.

- Lipophilicity : Calculate logP values using computational tools (e.g., ACD/Labs) or experimentally via octanol-water partitioning .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Answer : Prioritize target-specific assays based on structural analogs. For example:

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases.

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines.

- Always include positive controls (e.g., staurosporine for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations) .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory bioactivity data across different cell lines?

- Answer : Contradictions may arise from cell-specific metabolic pathways or off-target effects. Address this by:

- Kinetic assays : Compare time-dependent activity (e.g., pre-incubation vs. co-treatment).

- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differential protein interactions.

- Genetic knockdown : CRISPR/Cas9 targeting suspected off-target receptors .正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. What computational strategies are effective for modeling the compound’s interaction with biological targets?

- Answer :

- Docking studies : Use AutoDock Vina or Schrödinger’s Glide with crystal structures from PDB.

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS with AMBER forcefields).

- Quantum Mechanics (QM) : DFT calculations (e.g., Gaussian 16) to analyze electronic properties of the trifluoromethoxy group .

Q. How to optimize reaction yield and scalability while minimizing byproducts?

- Answer : Apply Design of Experiments (DoE) via software like Design Expert. Example factors:

| Factor | Range | Response (Yield %) |

|---|---|---|

| Temperature (°C) | 60–100 | 72–89 |

| Catalyst (mol%) | 1–5 | 68–93 |

Q. What analytical techniques address discrepancies in reported spectral data (e.g., NMR shifts)?

- Answer :

- Variable temperature NMR : Resolve dynamic effects (e.g., rotamers).

- 2D NMR (COSY, NOESY) : Confirm spin-spin coupling and spatial proximity.

- Isotopic labeling : Introduce ¹³C or ¹⁵N to trace ambiguous signals .

Methodological Resources

Q. How to systematically review existing literature and identify research gaps?

- Answer : Use ResearchGate to track citations of seminal papers. Tools like VOSviewer map keyword clusters, while Covidence streamlines systematic reviews. Prioritize studies with robust statistical power (n ≥ 3, p < 0.01) .

Q. What protocols ensure reproducibility in biological assays involving this compound?

- Answer :

- Standardize cell lines : Use STR profiling and mycoplasma testing.

- Batch documentation : Record compound storage conditions (e.g., desiccated at -20°C).

- Blinded analysis : Assign sample IDs randomly to reduce observer bias .

Data Validation and Conflict Resolution

Q. How to statistically validate conflicting bioactivity data between independent studies?

Q. What steps mitigate batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.